molecular formula C9H9N3O B14746791 Acetonitrile, [(4-methylphenyl)nitrosoamino]- CAS No. 829-28-7

Acetonitrile, [(4-methylphenyl)nitrosoamino]-

Cat. No.: B14746791
CAS No.: 829-28-7
M. Wt: 175.19 g/mol
InChI Key: YXXYQAIFYOCTPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-methylphenyl)nitrosoamino]- typically involves the reaction of 4-methylphenylamine with nitrosyl chloride in the presence of acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate nitroso compound, which subsequently reacts with acetonitrile to yield the final product .

Industrial Production Methods

Industrial production of Acetonitrile, [(4-methylphenyl)nitrosoamino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-methylphenyl)nitrosoamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, [(4-methylphenyl)nitrosoamino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-methylphenyl)nitrosoamino]- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, [(4-chlorophenyl)nitrosoamino]-
  • Acetonitrile, [(4-methoxyphenyl)nitrosoamino]-
  • Acetonitrile, [(4-nitrophenyl)nitrosoamino]-

Uniqueness

Acetonitrile, [(4-methylphenyl)nitrosoamino]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

829-28-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-(cyanomethyl)-N-(4-methylphenyl)nitrous amide

InChI

InChI=1S/C9H9N3O/c1-8-2-4-9(5-3-8)12(11-13)7-6-10/h2-5H,7H2,1H3

InChI Key

YXXYQAIFYOCTPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC#N)N=O

Origin of Product

United States

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